(2-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

Nomenclature and Identification

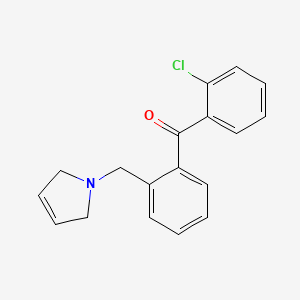

The compound (2-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is systematically named according to IUPAC rules, reflecting its benzophenone core substituted with a 2-chlorophenyl group and a 2,5-dihydro-1H-pyrrol-1-ylmethyl moiety at the ortho position of the second phenyl ring. Its molecular formula is $$ \text{C}{18}\text{H}{16}\text{ClNO} $$, with a molecular weight of 297.78 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 898763-47-8 |

| MDL Number | MFCD03842887 |

| SMILES | O=C(C1=CC=CC=C1Cl)C2=CC=CC=C2CN3CC=CC3 |

| Synonyms | MFCD03842887, A696727 |

The compound is classified as a diarylketone with a heterocyclic substituent, frequently utilized in medicinal chemistry as a synthetic intermediate.

Structural Features and Conformational Analysis

The molecule comprises two aromatic rings connected by a ketone group. The 2-chlorophenyl group introduces steric and electronic effects, while the 2,5-dihydro-1H-pyrrole (pyrrolinyl) ring contributes to conformational flexibility. Key structural aspects include:

- Bond Angles and Lengths : The ketone carbonyl ($$ \text{C=O} $$) bond length is typical at ~1.22 Å, while the C-Cl bond in the chlorophenyl group measures ~1.74 Å, consistent with aryl chlorides.

- Torsional Flexibility : The dihydropyrrole ring adopts an envelope conformation, with the methylene bridge ($$ \text{-CH}_2\text{-} $$) allowing rotation between the pyrrolinyl and phenyl groups.

Computational studies (e.g., DFT) on analogous compounds suggest that the lowest-energy conformation places the chlorophenyl and pyrrolinyl groups in a near-orthogonal arrangement to minimize steric clashes.

Physicochemical Properties

The compound exhibits properties typical of aromatic ketones with moderate polarity:

Propriétés

IUPAC Name |

(2-chlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO/c19-17-10-4-3-9-16(17)18(21)15-8-2-1-7-14(15)13-20-11-5-6-12-20/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOSCJREOHZSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643941 | |

| Record name | (2-Chlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-47-8 | |

| Record name | (2-Chlorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been reported to interact with a broad range of targets. These targets include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Based on its structural similarity to imidazole and indole derivatives, it can be hypothesized that it may interact with its targets through a variety of mechanisms. These could include competitive inhibition, allosteric modulation, or covalent modification, among others.

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways. These include pathways related to inflammation, cancer, diabetes, and various infectious diseases.

Result of Action

Based on its structural similarity to imidazole and indole derivatives, it can be hypothesized that it may exert a variety of biological effects. These could include anti-inflammatory, antitumor, antidiabetic, and antimicrobial activities, among others.

Analyse Biochimique

Activité Biologique

(2-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 348.85 g/mol. The structure features a chlorophenyl group and a pyrrol moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include acylation processes and the formation of the pyrrole ring. For example, the synthesis can be achieved through the reaction of 2-chlorobenzoyl chloride with a pyrrole derivative under basic conditions.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit antimicrobial properties. Specifically, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group is believed to enhance membrane permeability, contributing to increased antimicrobial efficacy .

Antitumor Activity

Research has demonstrated that pyrrole derivatives possess significant antitumor activity. For instance, studies have shown that compounds with similar structural features can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence suggesting that pyrrole-containing compounds may exhibit neuroprotective effects. In vitro studies have shown that these compounds can reduce oxidative stress in neuronal cells and may protect against neurodegeneration associated with diseases like Alzheimer’s .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against S. aureus with an MIC of 15 µg/mL. |

| Study 2 | Showed significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 10 µM. |

| Study 3 | Reported neuroprotective effects in SH-SY5Y neuronal cells, reducing oxidative stress markers by 30%. |

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to apoptosis and cell survival.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is a derivative of pyrrole, a structure known for its diverse biological activities. Research has indicated that compounds containing the pyrrole moiety exhibit properties such as:

- Antioxidant Activity : Studies have shown that related pyrrole derivatives can act as free radical scavengers. For instance, (2,5-dihydro-1H-pyrrol-1-yl)-2H-chromen-2-ones were evaluated for their ability to inhibit lipid peroxidation and scavenge superoxide anions, demonstrating significant antioxidant potential .

- Anti-inflammatory Effects : Pyrrole derivatives have been investigated for their ability to inhibit lipoxygenase (LO), an enzyme involved in inflammatory processes. Compounds similar to (2-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone have shown promising results in reducing LO activity, indicating potential therapeutic applications in inflammatory diseases .

Synthesis and Derivative Exploration

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The compound can serve as a precursor for synthesizing more complex molecules with enhanced biological activities. For example:

- Modification of Functional Groups : By altering substituents on the pyrrole ring or the phenyl groups, researchers can tailor the compound's properties to enhance its efficacy against specific biological targets.

Case Study 1: Antioxidant Properties

In a study focusing on the antioxidant capabilities of pyrrole derivatives, a series of compounds were synthesized and tested for their ability to scavenge free radicals. The results indicated that certain derivatives exhibited higher scavenging activity compared to standard antioxidants like ascorbic acid. This suggests that this compound could be further explored for developing antioxidant therapies .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of related compounds in vitro. The study revealed that specific derivatives significantly inhibited lipoxygenase activity, suggesting their potential use in treating conditions characterized by chronic inflammation, such as arthritis or asthma .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with other pyrrole-based compounds:

| Compound Name | Structure | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | Structure A | High | Moderate |

| Compound B | Structure B | Moderate | High |

| This compound | Structure C | Potential | Promising |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The target compound belongs to a class of benzophenone derivatives with variations in aromatic ring substituents and pyrrolinyl modifications. Below is a comparative analysis of key analogs:

Structural and Electronic Variations

Table 1: Comparative Data for Selected Analogs

Key Comparative Insights

Electronic Effects: The chloro (Cl) and fluoro (F) substituents (e.g., in CAS 898763-41-2 and 898763-82-1 ) are electron-withdrawing, reducing electron density on the aromatic rings. This may enhance electrophilic substitution resistance or polar interactions in biological systems.

Steric and Conformational Differences :

- The 2,5-dimethyl-pyrrole substituent in the compound from introduces steric hindrance, which could impede binding to target receptors compared to the unsubstituted dihydro-pyrrole in the parent compound.

- Fluorine’s small atomic radius (present in and ) minimizes steric disruption while maximizing electronic effects, a strategy often employed in drug design to optimize pharmacokinetics.

Hardness and Reactivity :

- Using Parr and Pearson’s absolute hardness (η) concept , the electron-withdrawing substituents (Cl, F) increase molecular hardness, making these compounds less polarizable and more resistant to charge transfer. In contrast, the methoxy analog (lower η) may exhibit greater softness and reactivity.

Synthetic and Computational Considerations: Computational studies leveraging density-functional theory (e.g., Colle-Salvetti correlation-energy models ) could predict electronic properties like HOMO-LUMO gaps, aiding in understanding reactivity trends.

Méthodes De Préparation

Synthesis of Benzophenone Intermediate

The benzophenone intermediate bearing the 2-chlorophenyl group can be synthesized by classical Friedel-Crafts acylation:

- Reagents: 2-chlorobenzoyl chloride and 2-bromomethylbenzene or 2-formylphenyl derivatives

- Catalyst: Lewis acid such as aluminum chloride (AlCl3)

- Solvent: Anhydrous conditions, typically dichloromethane or carbon disulfide

- Reaction: Electrophilic aromatic substitution to form the ketone linkage

This step yields the key benzophenone intermediate with a halogen substituent ready for further functionalization.

Introduction of the Pyrroline Group

The pyrroline substituent is introduced through a nucleophilic substitution or condensation involving the pyrroline ring and the benzophenone intermediate:

Method 1: Alkylation of Pyrroline Nitrogen

- The benzophenone intermediate with a suitable leaving group (e.g., bromomethyl) on the phenyl ring reacts with 2,5-dihydro-1H-pyrrole (pyrroline) under basic conditions.

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Mild heating (50-80 °C)

- This results in the formation of the this compound via nucleophilic substitution on the benzyl position.

Method 2: Reductive Amination

- The benzophenone intermediate with an aldehyde or ketone group on the phenyl ring can undergo reductive amination with pyrroline.

- Reagents: Pyrroline, reducing agent such as sodium cyanoborohydride (NaBH3CN)

- Solvent: Methanol or ethanol

- Conditions: Room temperature to mild heating

- This method forms the secondary amine linkage between the pyrroline nitrogen and the benzophenone moiety.

Alternative Synthetic Routes

Condensation with Pyrrole Derivatives

According to patent EP0300688A1, pyrrole derivatives can be prepared by condensation reactions involving benzoyl compounds and pyrrole or its derivatives under acidic or basic catalysis. This patent outlines processes for preparing pyrrole-substituted benzophenone derivatives, which are structurally related to the target compound. The methods include:

- Use of methyl or benzoyl carboxylates as starting materials

- Catalysis by acids or bases to facilitate ring closure and substitution

- Control of reaction conditions to favor the formation of 2,5-dihydro-1H-pyrrole substituents

These processes provide a framework for synthesizing the target compound by adapting conditions to introduce the chlorophenyl and pyrroline groups selectively.

Research Findings and Optimization Data

While specific yield data for this exact compound are limited in public literature, related studies on pyrrole and pyrroline derivatives provide insights:

| Parameter | Typical Conditions | Expected Outcome |

|---|---|---|

| Base for alkylation | K2CO3, NaH | Efficient nucleophilic substitution |

| Solvent | DMF, DMSO | Good solubility and reaction rate |

| Temperature | 50-80 °C | Optimal for substitution without degradation |

| Reducing agent (for reductive amination) | NaBH3CN | Selective amine formation |

| Acid catalyst (for condensation) | Acetic acid or similar | Enhanced regioselectivity and yield |

- Yield ranges for pyrrole-containing benzophenones typically range from 60-90% depending on the method and substrate sterics.

- Regioselectivity can be improved by choice of solvent and catalyst, as shown in related pyrazole derivative synthesis where acetic acid and DMSO improved selectivity.

- The presence of the chlorine substituent can influence reactivity and requires careful control of reaction conditions to avoid side reactions.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Benzophenone formation | Friedel-Crafts acylation | 2-chlorobenzoyl chloride, AlCl3 | Established, high yield | Requires anhydrous conditions |

| Pyrroline introduction | Nucleophilic substitution | Pyrroline, base (K2CO3/NaH), DMF/DMSO | Straightforward, good yields | Possible side reactions |

| Pyrroline introduction | Reductive amination | Pyrroline, NaBH3CN, MeOH/EtOH | Mild conditions, selective | Sensitive to moisture |

| Alternative condensation | Acid/base catalyzed reaction | Benzoyl carboxylate, pyrrole derivatives | Potential for regioselectivity | Requires optimization |

Q & A

Q. How should researchers design studies to capture both short-term efficacy and long-term toxicity of this compound?

- Methodological Answer : Adopt a multi-wave panel design (e.g., T1: acute exposure, T2: sub-chronic, T3: chronic). Measure biomarkers (e.g., ROS levels, apoptosis markers) at each interval. Use structural equation modeling (SEM) to link effort exertion (e.g., metabolic activation) to outcomes, as demonstrated in longitudinal presenteeism studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.